molecular formula C13H20N2O4 B7346245 (1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol

(1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol

Cat. No. B7346245
M. Wt: 268.31 g/mol
InChI Key: KWKKWCFUSGUNFX-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.5]nonan-3-ol.

Mechanism of Action

The mechanism of action of (1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of these enzymes and prevents their normal function. This leads to an increase in the levels of certain neurotransmitters in the brain, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that the compound can improve cognitive function and alleviate the symptoms of neurological disorders in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol is its potent inhibitory activity against various enzymes. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on (1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. This could involve more in-depth studies on its mechanism of action, as well as its efficacy and safety in animal and human trials. Another direction is to explore its potential as a tool compound for the study of enzyme function and inhibition. This could involve the synthesis of analogs with varying structural features and biological activities. Additionally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against various enzymes makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully explore its potential and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of (1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol involves a multi-step process that requires careful attention to detail. The starting material for the synthesis is 3-methoxy-1,2-oxazole-5-carbaldehyde, which is then reacted with methylamine to form the corresponding imine. The imine is then reduced using a suitable reducing agent to obtain the amine intermediate. The amine intermediate is then reacted with a spirocyclic lactone to form the desired product.

Scientific Research Applications

(1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a key role in the pathogenesis of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Therefore, this compound has the potential to be developed into a new class of drugs for the treatment of these diseases.

properties

IUPAC Name

(1R,3R)-1-[(3-methoxy-1,2-oxazol-5-yl)methylamino]-7-oxaspiro[3.5]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-17-12-6-9(19-15-12)8-14-10-7-11(16)13(10)2-4-18-5-3-13/h6,10-11,14,16H,2-5,7-8H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKKWCFUSGUNFX-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CNC2CC(C23CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NOC(=C1)CN[C@@H]2C[C@H](C23CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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